N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine
Brand Name: Vulcanchem
CAS No.: 116477-44-2
VCID: VC0044193
InChI: InChI=1S/C8H12N2O4S/c1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)/t6?,7-/m0/s1
SMILES: CC(=O)NC(CSC(CO)C#N)C(=O)O
Molecular Formula: C8H12N2O4S
Molecular Weight: 232.26 g/mol

N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine

CAS No.: 116477-44-2

Main Products

VCID: VC0044193

Molecular Formula: C8H12N2O4S

Molecular Weight: 232.26 g/mol

N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine - 116477-44-2

CAS No. 116477-44-2
Product Name N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine
Molecular Formula C8H12N2O4S
Molecular Weight 232.26 g/mol
IUPAC Name (2R)-2-acetamido-3-(1-cyano-2-hydroxyethyl)sulfanylpropanoic acid
Standard InChI InChI=1S/C8H12N2O4S/c1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14)/t6?,7-/m0/s1
Standard InChIKey UEMSOISQYXTWFP-MLWJPKLSSA-N
Isomeric SMILES CC(=O)N[C@@H](CSC(CO)C#N)C(=O)O
SMILES CC(=O)NC(CSC(CO)C#N)C(=O)O
Canonical SMILES CC(=O)NC(CSC(CO)C#N)C(=O)O
Synonyms CHEMA
N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine
PubChem Compound 164006
Last Modified Dec 23 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator